molecular formula C8H11NO2 B6610300 7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one CAS No. 2763776-36-7

7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one

Cat. No. B6610300
CAS RN: 2763776-36-7
M. Wt: 153.18 g/mol
InChI Key: ZRJVUVLDUSFCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one, also known as Methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one, is an organic compound with a molecular formula of C9H14O2. It is a cyclic compound that is composed of a five-membered ring containing an oxygen atom, a methyl group, and a nitrogen atom. Methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is a colorless solid at room temperature and is soluble in water and other organic solvents.

Scientific Research Applications

7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has been studied extensively in the scientific research community. It has been found to have potential applications in drug delivery systems, as a building block for peptide synthesis, and as a potential inhibitor of protein-protein interactions. Additionally, it has been used to study the structure and function of proteins, as well as to investigate the mechanism of action of drugs.

Mechanism of Action

7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has been found to act as an inhibitor of protein-protein interactions. It does this by binding to the active site of the target protein and blocking the formation of the active complex. This action can be used to study the structure and function of proteins, as well as to investigate the mechanism of action of drugs.
Biochemical and Physiological Effects
7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to modulate the activity of certain receptors. Additionally, it has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time. A limitation is that it can be toxic in high concentrations, so it should be used with caution.

Future Directions

There are several potential future directions for research involving 7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one-5-azatricyclo[5.1.1.0,1,5]nonan-4-one. These include further studies of its mechanism of action, its potential applications in drug delivery systems, and its use as a building block for peptide synthesis. Additionally, further research could be done to investigate its potential use in cancer therapy, as well as its potential as an inhibitor of protein-protein interactions. Finally, further studies could be conducted to investigate its potential as an anti-inflammatory and antioxidant agent.

Synthesis Methods

7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one-5-azatricyclo[5.1.1.0,1,5]nonan-4-one can be synthesized in a two-step process. The first step involves the reaction of methyl cyclopentadiene with dimethyl oxazoline to form the cyclic compound. The second step involves the reaction of the cyclic compound with dimethyl oxalate to form the final product.

properties

IUPAC Name

7-methyl-3-oxa-5-azatricyclo[5.1.1.01,5]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7-2-8(3-7)5-11-6(10)9(8)4-7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJVUVLDUSFCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(C1)COC(=O)N3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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